REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([S-:5])[CH3:4].Br[C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1.O>CN(C=O)C>[CH:3]([S:5][C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1)([CH3:4])[CH3:2] |f:0.1,^1:0|
|
Name
|
Sodium 2-propanethiolate
|
Quantity
|
2.256 g
|
Type
|
reactant
|
Smiles
|
[Na].CC(C)[S-]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
sodium 2-propanethiolate
|
Quantity
|
2.256 g
|
Type
|
reactant
|
Smiles
|
[Na].CC(C)[S-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for a further 1 hour at 100° C. under microwave conditions
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (×3), brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried, (MgSO4),
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)SC=1N=CC(=NC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |